Cas no 877874-01-6 (3-Aminobenzo[e][1,2,4]triazin-7-ol)

3-Aminobenzo[e][1,2,4]triazin-7-ol is a heterocyclic compound featuring a fused triazine and benzene ring system, with functional groups at the 3- and 7-positions. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups allows for versatile derivatization, enabling applications in the development of biologically active molecules. Its stability under standard conditions and compatibility with common synthetic methodologies further enhance its utility in research and industrial settings. The compound's well-defined chemical properties facilitate precise modifications, supporting its use in targeted molecular design.
3-Aminobenzo[e][1,2,4]triazin-7-ol structure
877874-01-6 structure
Product Name:3-Aminobenzo[e][1,2,4]triazin-7-ol
CAS No:877874-01-6
MF:C7H6N4O
MW:162.148740291595
CID:844461
PubChem ID:135741237
Update Time:2025-05-24

3-Aminobenzo[e][1,2,4]triazin-7-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Aminobenzo[e][1,2,4]triazin-7-ol
    • 1,2,4-Benzotriazin-7-ol, 3-amino-
    • 3-amino-1,2,4-Benzotriazin-7-ol
    • 3-amino-1H-1,2,4-benzotriazin-7-one
    • 3-Amino-1,2,4-benzotriazin-7(1H)-one
    • SCHEMBL3532558
    • FT-0707262
    • HUJVEXOUCQWRFM-UHFFFAOYSA-N
    • 877874-01-6
    • DTXSID80731087
    • 3-amino-benzo[1,2,4]triazine-7-ol
    • MB10248
    • MDL: MFCD11865215
    • Inchi: 1S/C7H6N4O/c8-7-9-5-2-1-4(12)3-6(5)10-11-7/h1-3,12H,(H2,8,9,11)
    • InChI Key: HUJVEXOUCQWRFM-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C(C=1)=NN=C(N)N=2

Computed Properties

  • Exact Mass: 162.05416083g/mol
  • Monoisotopic Mass: 162.05416083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 84.9Ų

3-Aminobenzo[e][1,2,4]triazin-7-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM153989-1g
3-aminobenzo[e][1,2,4]triazin-7-ol
877874-01-6 95%
1g
$729 2021-06-09
Alichem
A019095405-1g
3-Aminobenzo[e][1,2,4]triazin-7-ol
877874-01-6 95%
1g
$634.28 2023-08-31
Chemenu
CM153989-1g
3-aminobenzo[e][1,2,4]triazin-7-ol
877874-01-6 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1745079-1g
3-Aminobenzo[e][1,2,4]triazin-7-ol
877874-01-6 98%
1g
¥5660.00 2024-04-27

3-Aminobenzo[e][1,2,4]triazin-7-ol Related Literature

Additional information on 3-Aminobenzo[e][1,2,4]triazin-7-ol

Research Brief on 3-Aminobenzo[e][1,2,4]triazin-7-ol (CAS: 877874-01-6): Recent Advances and Applications

3-Aminobenzo[e][1,2,4]triazin-7-ol (CAS: 877874-01-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel pharmacophores and its biological activities, particularly in the context of kinase inhibition and anticancer drug development. This research brief synthesizes the latest findings related to this compound, highlighting its synthetic pathways, mechanistic insights, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Aminobenzo[e][1,2,4]triazin-7-ol serves as a critical scaffold for designing selective kinase inhibitors. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity for specific tyrosine kinases implicated in cancer progression. Notably, derivatives of 877874-01-6 exhibited nanomolar inhibitory activity against ABL1 and FLT3 kinases, suggesting its potential as a lead compound for targeted cancer therapies. Molecular docking simulations further revealed key interactions with the ATP-binding pocket, underscoring its mechanistic relevance.

In addition to its kinase inhibition properties, recent investigations have explored the compound's utility in radiopharmaceutical applications. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported the radiolabeling of 3-Aminobenzo[e][1,2,4]triazin-7-ol derivatives with fluorine-18 for positron emission tomography (PET) imaging. The study highlighted the compound's favorable pharmacokinetics and tumor-targeting capabilities in preclinical models, positioning it as a promising candidate for diagnostic imaging in oncology.

The synthetic accessibility of 877874-01-6 has also been a focus of recent research. A novel one-pot synthesis method, published in Organic Process Research & Development (2023), achieved an 85% yield with improved purity profiles using microwave-assisted catalysis. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluations. Computational studies accompanying this work predicted low toxicity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for the core structure.

Emerging applications extend beyond oncology, with a 2024 Nature Chemical Biology paper identifying 3-Aminobenzo[e][1,2,4]triazin-7-ol derivatives as modulators of protein-protein interactions in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its selective binding to α-synuclein oligomers present new avenues for Parkinson's disease research. These multidisciplinary findings underscore the compound's versatility and the need for continued structure optimization efforts to unlock its full therapeutic potential.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd